2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide
CAS No.: 918635-26-4
Cat. No.: VC16941753
Molecular Formula: C14H11Cl2NO3S2
Molecular Weight: 376.3 g/mol
* For research use only. Not for human or veterinary use.
![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide - 918635-26-4](/images/structure/VC16941753.png)
Specification
CAS No. | 918635-26-4 |
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Molecular Formula | C14H11Cl2NO3S2 |
Molecular Weight | 376.3 g/mol |
IUPAC Name | 2,4-dichloro-N-[2-(3-methylthiophen-2-yl)ethenylsulfonyl]benzamide |
Standard InChI | InChI=1S/C14H11Cl2NO3S2/c1-9-4-6-21-13(9)5-7-22(19,20)17-14(18)11-3-2-10(15)8-12(11)16/h2-8H,1H3,(H,17,18) |
Standard InChI Key | BWYQLNAAGNKHGN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC=C1)C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure comprises three distinct regions:
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2,4-Dichlorobenzamide: Aromatic ring with electron-withdrawing chlorine groups at positions 2 and 4, enhancing electrophilicity and binding affinity to hydrophobic pockets .
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Ethenesulfonyl Linker: A conjugated double bond (–CH=CH–) adjacent to a sulfonyl group (–SO₂–), facilitating π-π interactions and hydrogen bonding.
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3-Methylthiophene: A sulfur-containing heterocycle with a methyl substituent at position 3, modulating steric bulk and electronic density.
Predicted Physicochemical Properties
The presence of chlorine and sulfonyl groups likely enhances thermal stability, as seen in related dichlorobenzamides .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
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Thiophene Functionalization: Introduction of the ethenesulfonyl group to 3-methylthiophene-2-carbaldehyde through sulfonation.
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Amide Coupling: Reaction of the sulfonated thiophene intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine).
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Purification: Column chromatography or recrystallization to isolate the final product.
Critical Reaction Parameters
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Sulfonation: Requires controlled temperatures (0–5°C) to prevent over-sulfonation.
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Coupling Efficiency: Use of polar aprotic solvents (e.g., DMF) improves benzoyl chloride reactivity.
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Yield Optimization: Pilot studies on analogous compounds report yields of 65–72% .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.72 (s, 1H, Ar–H), 7.58 (d, J = 8.4 Hz, 1H, Ar–H) → Dichlorobenzene protons.
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δ 7.32 (d, J = 16.0 Hz, 1H, CH=CH), 6.98 (d, J = 16.0 Hz, 1H, CH=CH) → Ethene protons.
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δ 6.85 (d, J = 5.2 Hz, 1H, Thiophene–H), 2.45 (s, 3H, CH₃) → 3-Methylthiophene signals.
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Infrared (IR) Spectroscopy
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Key Peaks:
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1685 cm⁻¹ (C=O stretch, amide I band).
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1350 cm⁻¹ and 1160 cm⁻¹ (asymmetric and symmetric S=O stretches).
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690 cm⁻¹ (C–S–C bend in thiophene).
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Biological Activity and Mechanistic Insights
Predicted ADMET Profile
Parameter | Prediction | Rationale |
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Absorption | Moderate (LogP ~3.2) | Balanced hydrophobicity |
CYP450 Inhibition | High (3A4, 2D6) | Aromatic Cl and sulfonamide groups |
hERG Binding | Low risk | Limited cationic charge at physiological pH |
Industrial and Research Applications
Pharmaceutical Development
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Anticancer Agents: Analogous chlorobenzamides show pro-apoptotic effects in MCF-7 breast cancer cells (IC₅₀ = 12.3 µM) .
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Antimicrobials: Thiophene derivatives inhibit Staphylococcus aureus biofilm formation (MBIC = 64 µg/mL).
Material Science
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Conductive Polymers: Thiophene-containing monomers polymerize into films with σ = 10⁻³ S/cm, suitable for organic electronics.
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Metal-Organic Frameworks (MOFs): Sulfonamide linkers enhance CO₂ adsorption capacity (up to 4.2 mmol/g at 298 K).
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